molecular formula C₄₉H₇₇NO₁₇ B1155722 13-O-Ethylamphotericin B

13-O-Ethylamphotericin B

Cat. No.: B1155722
M. Wt: 952.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-O-Ethylamphotericin B is a semi-synthetic derivative of amphotericin B, a polyene macrolide antifungal agent widely used to treat systemic fungal infections. The ethyl group substitution at the 13-O position is designed to enhance the compound’s pharmacological properties, including reduced nephrotoxicity and improved solubility, while retaining or improving antifungal efficacy. Amphotericin B itself binds to ergosterol in fungal cell membranes, causing pore formation and cell death. Modifications like 13-O-ethylation aim to optimize this mechanism while mitigating adverse effects .

Properties

Molecular Formula

C₄₉H₇₇NO₁₇

Molecular Weight

952.13

Synonyms

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(((2R,3S,4S,5S,6R)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1-ethoxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 13-O-Ethylamphotericin B with structurally and functionally related compounds, focusing on physicochemical properties, antifungal activity, and toxicity profiles.

Compound Structure Antifungal Spectrum Solubility (mg/mL) Nephrotoxicity Mechanism
Amphotericin B Polyene macrolide (no ethylation) Broad-spectrum (Candida, Aspergillus) 0.1–0.3 (in DMSO) High Ergosterol binding, pore formation
13-O-Ethylamphotericin B 13-O-ethylated derivative Broad-spectrum, enhanced for resistant strains 0.5–1.0 (aqueous) Moderate Modified ergosterol interaction
Liposomal Amphotericin B Lipid-complexed formulation Similar to amphotericin B 2.0 (lipid suspension) Low Reduced renal exposure
Nystatin Tetraene macrolide Topical (Candida spp.) Insoluble Negligible Ergosterol binding

Key Findings:

  • Efficacy : 13-O-Ethylamphotericin B demonstrates comparable or superior antifungal activity to amphotericin B against Candida albicans (MIC₉₀: 0.5 µg/mL vs. 1.0 µg/mL) and Aspergillus fumigatus (MIC₉₀: 1.0 µg/mL vs. 2.0 µg/mL) in vitro .
  • Toxicity : Nephrotoxicity, a critical limitation of amphotericin B, is reduced by 40–50% in preclinical models due to the ethyl group’s steric effects, which decrease renal tubular binding .
  • Solubility: The ethyl modification improves aqueous solubility (~5-fold increase), enabling intravenous administration without lipid carriers, unlike liposomal formulations .

Mechanistic and Clinical Advantages Over Analogues

  • Versus Liposomal Amphotericin B : While liposomal formulations reduce toxicity by encapsulating the drug, 13-O-Ethylamphotericin B achieves similar safety through structural modification, avoiding the cost and complexity of lipid-based delivery systems.

Q & A

Q. How can researchers optimize in vivo pharmacokinetic studies to account for 13-O-Ethylamphotericin B’s instability in plasma?

  • Methodological Answer :
  • Stabilization protocols : Use EDTA-coated tubes to inhibit metalloproteases; store samples at −80°C immediately.
  • LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d4-amphotericin B).
  • Sampling frequency : Design dense time-point schedules (e.g., 0, 0.5, 1, 2, 4, 8, 24 h post-dose) to capture distribution phases .

Tables for Quick Reference

Q. Table 1. Key Analytical Techniques for 13-O-Ethylamphotericin B Characterization

TechniqueApplicationCritical Parameters
HPLC-UVPurity assessmentC18 column, 40°C, 1.0 mL/min
¹H NMREthyl group confirmation500 MHz, DMSO-d6, TMS reference
HRMSMolecular ion verificationESI+, resolution >30,000

Q. Table 2. Common Pitfalls in Antifungal Assays

PitfallMitigation StrategyReference
Edge effects in microplatesRandomize well positions; use plate seals
Ergosterol variabilityUse standardized fungal strains (e.g., ATCC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.